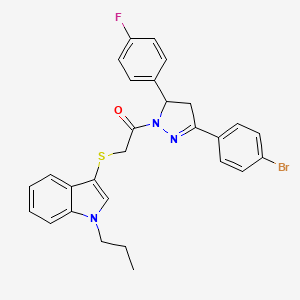![molecular formula C8H16ClNO2 B2963903 Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride CAS No. 2138102-64-2](/img/structure/B2963903.png)
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride is a compound characterized by its unique structure, involving a cyclopentyl ring substituted with an amino group and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride typically begins with a suitable cyclopentane derivative. The amino group is introduced through a series of steps involving selective functional group manipulation. Reagents such as lithium aluminum hydride (for reduction) and acetic anhydride (for acetylation) are common. Specific stereochemical control is crucial, often achieved through chiral catalysts or asymmetric synthesis techniques.
Industrial Production Methods
For industrial production, the process must be scalable and cost-effective. One method involves the catalytic hydrogenation of a precursor cyclopentyl compound, followed by esterification with methyl acetate in the presence of an acid catalyst. Large-scale reactions might employ flow chemistry techniques for increased efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various N-oxides.
Reduction: Reduction typically involves the acetate group, potentially converting it to an alcohol.
Substitution: The amino group allows for nucleophilic substitutions, introducing different alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studies on stereochemistry and chiral catalysis.
Biology
Biologically, its derivatives could be explored for potential therapeutic effects, such as enzyme inhibition or receptor modulation. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.
Medicine
In medicine, research may focus on its use as a lead compound for developing new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry
Industrial applications could involve its use in the synthesis of novel materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The specific mechanism of action for Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride would depend on its target application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved might include neurotransmitter regulation or enzyme inhibition, depending on the functional groups and structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminocyclopentane Carboxylic Acid: Shares a similar cyclopentyl structure but lacks the acetate moiety.
Methyl 2-Aminocyclopentane Carboxylate: Similar but with a carboxylate instead of an acetate group.
Cyclopentylamine Derivatives: Share the cyclopentyl amine backbone but differ in additional functional groups.
Uniqueness
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride is unique due to its specific combination of a chiral cyclopentyl ring, an amino group, and an acetate moiety
Propriétés
IUPAC Name |
methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFJRIUGZHOSKD-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)
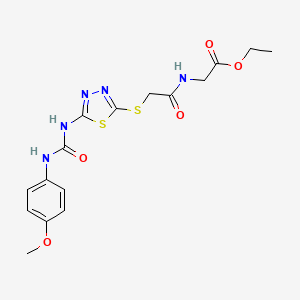
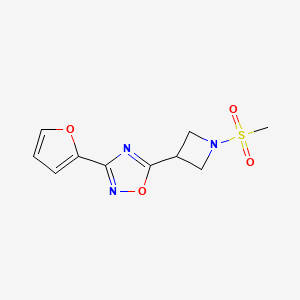
![3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2963826.png)
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2963827.png)
![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)
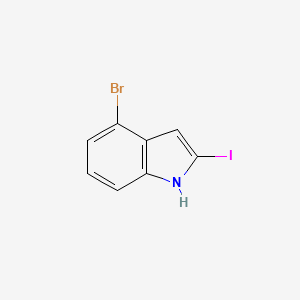
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
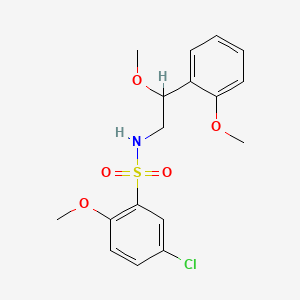
![2-(furan-2-yl)-5-[phenyl(piperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2963832.png)
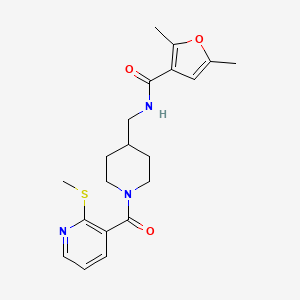
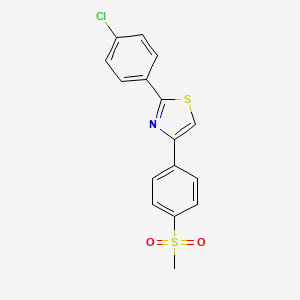
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
